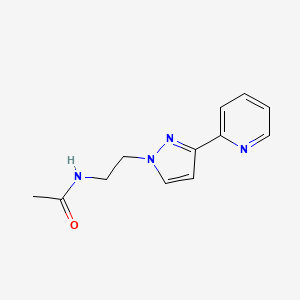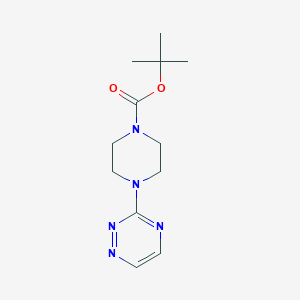![molecular formula C12H15ClFNO B2551243 1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride CAS No. 2305255-68-7](/img/structure/B2551243.png)
1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as 4'-Fluorococaine and has a molecular formula of C12H16ClFNO.
Applications De Recherche Scientifique
Synthesis and Anti-leukemia Activity
Research has focused on synthesizing compounds based on similar molecular motifs and measuring their anti-tumor activities, particularly against leukemia. For instance, compounds with modifications on the piperidinium hydrochloride structure have been synthesized, showing potential bioactivity against leukemia cells (Yang et al., 2009).
Pharmacokinetics of Novel Inhibitors
Studies have explored the pharmacokinetics of novel inhibitors related to anaplastic lymphoma kinase (ALK), demonstrating the importance of structural modifications for enhancing stability against enzymatic hydrolysis and optimizing therapeutic efficacy (Teffera et al., 2013).
Conformational Analysis and Crystal Structure
Conformational analysis and crystal structure studies of related compounds provide valuable insights into their molecular configurations, influencing their reactivity and interactions. Such analyses are crucial for understanding the compound's behavior in various environments (Ribet et al., 2005).
Quality Control and Stability Studies
High-performance liquid chromatography (HPLC) methods have been developed for quality control and stability studies of related compounds, highlighting the importance of analytical techniques in the development and evaluation of pharmaceutical agents (Dwivedi et al., 2003).
Discovery of Small Molecule Agonists
The discovery of small molecule agonists targeting specific receptors, such as the motilin receptor, illustrates the therapeutic potential of compounds with similar structural features for treating gastrointestinal disorders (Westaway et al., 2009).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14;/h1-4H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJCTCPCPLSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)
![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)
![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)




